PLATINUM 2,4-PENTANEDIONATE

描述

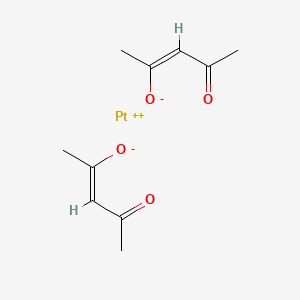

Platinum 2,4-pentanedionate (CAS: 15170-57-7), also known as platinum(II) acetylacetonate or Pt(acac)₂, is a coordination compound with the molecular formula C₁₀H₁₄O₄Pt and a molecular weight of 393.297 g/mol. It belongs to the acetylacetonate family of metal complexes, where the platinum(II) ion is chelated by two 2,4-pentanedionate (acetylacetonate) ligands . The compound is a yellow to brown crystalline solid and is primarily utilized as a chemical intermediate in catalysis, materials science, and nanotechnology due to its thermal stability and solubility in organic solvents . Platinum content in the compound is approximately 49.6%, making it a valuable precursor for synthesizing platinum-containing nanomaterials and thin films .

属性

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFRPGNCEJNEKU-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS] | |

| Record name | Platinum acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15170-57-7 | |

| Record name | Platinum acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015170577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Platinum Salts with Acetylacetone

The most widely used method involves reacting platinum(II) chloride (PtCl₂) with acetylacetone (Hacac) in a basic medium. A typical procedure includes dissolving PtCl₂ in ethanol, adding Hacac, and adjusting the pH with ammonia to deprotonate the ligand. The reaction proceeds as:

Yields exceeding 70% are achievable after recrystallization from chloroform. Key advantages include scalability and compatibility with industrial processes.

Metathesis with Alkali Metal Acetylacetonates

An alternative approach employs metathesis between potassium hexachloroplatinate(IV) (K₂PtCl₆) and sodium acetylacetonate (Naacac) under inert conditions:

This method avoids acidic byproducts but requires stringent anhydrous conditions to prevent platinum oxidation.

Advanced Synthesis Techniques

Solvothermal Synthesis in Supercritical CO₂

Recent studies have explored supercritical carbon dioxide (scCO₂) as a green solvent for Pt(acac)₂ synthesis. Kong et al. demonstrated that Pt(acac)₂ exhibits partial molar volumes close to zero at high pressures (20–40 MPa), enabling efficient separation and purification. Reaction parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 313.15 K | Maximizes ligand coordination |

| Pressure | 25 MPa | Enhances solubility in scCO₂ |

| Reaction Time | 4 hours | Balances kinetics and stability |

This method reduces organic solvent use but requires specialized equipment for high-pressure processing.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Properties

Pt(acac)₂ decomposes at 250–252°C, making it suitable for chemical vapor deposition. Thermogravimetric analysis (TGA) reveals a single-step mass loss corresponding to ligand evaporation.

Industrial and Research Applications

Nanomaterial Fabrication

Pt(acac)₂ is a preferred precursor for platinum nanostructures due to its controlled decomposition. For instance, reducing Pt(acac)₂ in oleylamine yields monodisperse nanoparticles. Morphological control (e.g., multipods, spheres) is achievable by varying reducing agents and surfactants.

化学反应分析

Phosphide Formation with Phosphorus Precursors

Pt(acac)₂ reacts with tris(trimethylsilyl)phosphine (P(SiMe₃)₃) to synthesize ultrasmall platinum phosphide nanocrystals (PtP₂ NCs) . Key steps include:

-

Precursor Mixing : Pt(acac)₂ is combined with OLAM, oleic acid, and octadecene at 220°C.

-

Phosphorus Injection : P(SiMe₃)₃ is rapidly introduced, initiating Pt-P bond formation.

-

Growth Phase : 15-minute reaction yields 3 nm PtP₂ NCs with 98.5% selectivity for H₂O₂ production via a two-electron oxygen reduction pathway .

Mechanistic Insight : Density functional theory (DFT) calculations show that P incorporation reduces Pt-Pt bond distances, weakening OOH* intermediate adsorption and favoring H₂O₂ generation over H₂O .

Ligand Substitution and Coordination Chemistry

Pt(acac)₂ participates in ligand-exchange reactions to form dinuclear complexes. For example, with hexafluoroacetylacetone (hfac), it yields [Pt₂(μ-hfac)(PMe₃)₄][hfac], characterized by:

Thermodynamic Data :

| Property | Value | Method | Reference |

|---|---|---|---|

| Δ subH (enthalpy of sublimation) | 129 ± 9 kJ/mol | Mass spectrometry |

Decomposition Pathways and Stability

Pt(acac)₂ decomposes at 250–252°C , releasing 2,4-pentanedione and metallic platinum. Prolonged exposure to moisture or acids accelerates ligand dissociation, forming Pt⁰ and acetic acid derivatives .

Safety Note : Decomposition byproducts like 2,4-pentanedione are toxic, causing respiratory and neurological effects at high concentrations .

科学研究应用

Catalysis

Platinum(II) 2,4-pentanedionate serves as a precursor for platinum catalysts used in numerous chemical reactions:

- Organic Synthesis : It is widely employed in the synthesis of various organic compounds due to its ability to facilitate reactions such as hydrogenation and oxidation. The chelating nature of the acetylacetonate ligand enhances the stability and reactivity of platinum in catalytic processes .

- Electrocatalysis : Recent studies have shown that Pt(acac)₂ can be utilized to synthesize platinum nanoparticles for electrocatalytic applications. For instance, it has been used to create platinum multipods that exhibit high catalytic activity for ethanol oxidation in fuel cells .

Materials Science

Platinum(II) 2,4-pentanedionate plays a crucial role in the development of advanced materials:

- Thin Film Deposition : The compound is used in chemical vapor deposition (CVD) processes to produce thin films of platinum on various substrates. This application is vital for electronic devices and sensors .

- Nanostructured Materials : The deposition of platinum from Pt(acac)₂ has been explored for creating nanostructured materials that have enhanced properties for applications in catalysis and electronics .

Supercritical Fluid Processing

Recent research highlights the use of Pt(acac)₂ in supercritical fluid chromatography (SFC):

- Chromatographic Applications : Studies have investigated the behavior of Pt(acac)₂ in supercritical carbon dioxide (scCO₂), revealing its potential for separation processes. The infinite dilution partial molar volumes of Pt(acac)₂ were measured under various conditions, indicating its utility in optimizing chromatographic methods .

Biochemical Applications

The compound has also found applications in biochemistry:

- Bioprocessing : Platinum(II) 2,4-pentanedionate is utilized in bioprocessing techniques, including cell culture and gene therapy, due to its properties as a metal complex that can interact with biological molecules .

Case Study 1: Electrocatalytic Activity

A study focused on synthesizing Au-Pd alloy nanodendrites from Pt(acac)₂ demonstrated that these structures exhibit enhanced electrocatalytic activity for ethanol oxidation. This finding suggests significant implications for fuel cell technology .

Case Study 2: Supercritical Fluid Chromatography

Research examining the retention behavior of Pt(acac)₂ in scCO₂ provided insights into its solubility and interaction with different solvents. The results indicated that temperature and pressure significantly affect the retention factors, which are crucial for optimizing chromatographic techniques .

作用机制

Mechanism:

- Platinum 2,4-pentanedionate exerts its effects primarily through its ability to form stable complexes with various substrates.

- The platinum center can coordinate with different ligands, facilitating various catalytic processes.

- In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .

Molecular Targets and Pathways:

- Targets include various organic molecules and biomolecules that can coordinate with the platinum center.

- Pathways involve the formation of stable platinum-ligand complexes that can undergo further chemical transformations .

相似化合物的比较

Structural and Chemical Properties

The table below compares key structural and chemical properties of platinum 2,4-pentanedionate with analogous rare-earth and transition metal complexes:

| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Metal Content | Hydration Status |

|---|---|---|---|---|---|

| This compound | 15170-57-7 | C₁₀H₁₄O₄Pt | 393.297 | 49.6% Pt | Anhydrous |

| Praseodymium 2,4-pentanedionate | 14553-09-4 | C₁₅H₂₁O₆Pr·xH₂O | ~470 (estimated) | ~30% Pr | Hydrated |

| Samarium 2,4-pentanedionate | 14589-42-5 | C₁₅H₂₁O₆Sm·xH₂O | ~475 (estimated) | ~31% Sm | Hydrated |

| Aluminum(III) 2,4-pentanedionate | 13963-57-0 | C₁₅H₂₁AlO₆ | 324.31 | 8.3% Al | Anhydrous |

Key Observations :

- This compound is unique as a transition metal complex, whereas praseodymium and samarium derivatives belong to the rare-earth metal family. This distinction influences their electronic configurations and catalytic properties .

- The rare-earth variants (Pr, Sm) are typically hydrated , increasing their molecular weight and altering solubility compared to the anhydrous platinum complex .

- Aluminum(III) 2,4-pentanedionate has a significantly lower molecular weight and metal content, reflecting its lighter group 13 metal core .

Key Observations :

生物活性

Platinum 2,4-pentanedionate, also known as platinum(II) acetylacetonate, has garnered attention in various fields due to its unique biological activities and potential applications in medicine and materials science. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including toxicity, therapeutic potential, and case studies demonstrating its effects.

- Chemical Formula : C10H14O4Pt

- Molecular Weight : 305.25 g/mol

- CAS Number : 15170-57-7

Toxicological Profile

This compound exhibits a range of toxicological effects that are critical to understanding its biological activity:

- Acute Toxicity : High doses of 2,4-pentanedione can lead to serious health issues, including respiratory difficulties and central nervous system depression. Animal studies indicate that ingestion of less than 150 grams may be fatal .

- Chronic Effects : Long-term exposure can result in respiratory diseases and potential neurotoxic effects. Symptoms may include inflammation of the nasal mucosa and changes in lung function .

- Skin and Eye Irritation : Contact with skin may cause dermatitis, while exposure to eyes can lead to irritation and redness .

Biological Activity

This compound has shown promising biological activities that are being explored for therapeutic applications:

- Antitumor Activity : Research has indicated that platinum complexes can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the formation of DNA adducts leading to apoptosis in cancer cells .

- Antimicrobial Properties : Studies have suggested that platinum complexes possess antimicrobial activity, which could be beneficial in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study conducted on the effects of platinum(II) acetylacetonate on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the mitochondrial pathway, with a notable increase in reactive oxygen species (ROS) production. The results indicated a dose-dependent response with IC50 values comparable to those of established chemotherapeutic agents .

Case Study 2: Solubility and Activity in Supercritical Fluids

Research focused on the solubility of platinum(II) 2,4-pentanedionate in supercritical carbon dioxide revealed its potential for use in supercritical fluid chromatography. The study provided insights into the compound's behavior in different solvent systems, highlighting its utility in separation technologies .

Toxicity Data Summary

| Exposure Route | Effect | Observations |

|---|---|---|

| Ingestion | Acute toxicity | Possible fatality at high doses |

| Inhalation | Respiratory irritation | CNS depression observed |

| Skin Contact | Dermatitis | Allergic reactions possible |

| Eye Contact | Irritation | Redness and swelling |

Antitumor Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via ROS |

| HeLa (Cervical) | 12 | DNA adduct formation |

| MCF-7 (Breast) | 10 | Mitochondrial pathway activation |

常见问题

Q. What are the optimal synthetic routes for preparing platinum 2,4-pentanedionate, and how do reaction conditions influence yield and purity?

Methodological Answer : this compound is typically synthesized via ligand substitution reactions, where platinum salts (e.g., PtCl₂) react with acetylacetone (Hacac) in alkaline conditions. Key variables include:

- Molar ratios : A 1:2 stoichiometric ratio of Pt²⁺ to Hacac ensures complete ligand coordination .

- Solvent selection : Polar aprotic solvents (e.g., ethanol or acetone) enhance ligand solubility and reaction homogeneity .

- Temperature control : Reactions are conducted under reflux (60–80°C) to accelerate kinetics while avoiding decomposition . Purity can be verified via elemental analysis (Pt content ≥48% ) and FT-IR spectroscopy (C=O stretching at ~1600 cm⁻¹ and Pt-O bonds at ~450 cm⁻¹) .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SCXRD) : Resolves the square-planar geometry of Pt²⁺ coordinated to two bidentate acetylacetonate ligands .

- Electron paramagnetic resonance (EPR) : Confirms the diamagnetic nature of Pt(II) complexes.

- Thermogravimetric analysis (TGA) : Quantifies thermal stability, with decomposition onset typically >200°C .

- UV-Vis spectroscopy : Identifies d-d transitions (e.g., absorption bands at ~300–400 nm) .

Advanced Research Questions

Q. What are the mechanistic insights into the thermal decomposition pathways of this compound under inert vs. oxidative atmospheres?

Methodological Answer :

- Inert atmosphere (N₂/Ar) : Decomposition proceeds via ligand pyrolysis, releasing CO and CO₂, as detected by mass spectrometry (MS). Residual metallic platinum forms at ~400°C .

- Oxidative atmosphere (O₂) : Ligand combustion dominates, producing PtO intermediates below 300°C. Kinetic studies using Kissinger analysis can determine activation energies . Experimental design : Pair TGA with evolved gas analysis (EGA-MS) and post-decomposition XRD to correlate mass loss with phase changes .

Q. How does this compound compare to other transition metal acetylacetonates (e.g., Fe, Ir) in catalytic applications, such as C–H activation or olefin oxidation?

Methodological Answer :

- Catalytic screening : Test Pt(acac)₂ in model reactions (e.g., cyclohexane oxidation) under controlled O₂ pressure. Compare turnover frequencies (TOF) with Fe(acac)₃ and Ir(acac)₃ .

- Electronic effects : Use cyclic voltammetry to correlate Pt(II)/Pt(IV) redox potentials with catalytic activity. Pt(acac)₂ typically exhibits lower oxidation potentials than Fe analogues, favoring electron-transfer steps .

- Surface analysis : For heterogeneous catalysis, employ XPS to study Pt speciation on supports (e.g., SiO₂) post-reaction .

Q. How can conflicting literature reports on the solubility of this compound in non-polar solvents be resolved?

Methodological Answer :

- Controlled solubility tests : Measure saturation concentrations in toluene, hexane, and dichloromethane at 25°C using gravimetric analysis. Ensure solvent purity (e.g., anhydrous conditions) to avoid ligand hydrolysis .

- Molecular dynamics simulations : Model solvent-Pt(acac)₂ interactions to explain discrepancies (e.g., aggregation effects in low-polarity solvents) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing catalytic performance data derived from this compound?

Methodological Answer :

Q. How should researchers address inconsistencies in reported crystallographic data (e.g., bond lengths) for this compound?

Methodological Answer :

- Database cross-check : Compare Cambridge Structural Database (CSD) entries for Pt(acac)₂ to identify outliers.

- Refinement protocols : Re-analyze raw diffraction data using software like SHELXL, ensuring proper treatment of thermal motion and disorder .

Experimental Design and Replication

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer :

- Standardize protocols : Document exact molar ratios, solvent grades, and drying times.

- Quality control : Include internal reference samples (e.g., commercial Pt(acac)₂) in every batch for cross-validation via FT-IR and TGA .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound in academic labs?

Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation of fine powders .

- Waste disposal : Collect Pt-containing residues for certified metal recovery programs to comply with TSCA regulations .

Theoretical and Computational Extensions

Q. How can DFT calculations predict the reactivity of this compound in ligand-exchange reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。